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Compound of Interest

Compound Name: Efo-dine

Cat. No.: B000131 Get Quote

A Note on "Efo-dine": Initial searches for a fluorescent probe named "Efo-dine" did not yield

any specific reagent for live-cell imaging. It is possible that this is a typographical error or a

non-standard name. Therefore, these application notes and protocols are provided for Calcein

AM, a widely used and well-characterized green fluorescent dye for assessing cell viability and

for live-cell imaging.

Introduction to Calcein AM
Calcein AM (Calcein Acetoxymethyl Ester) is a cell-permeant, non-fluorescent compound that is

a cornerstone for live-cell imaging, primarily used to determine cell viability and for cell tracking

studies.[1] Its utility lies in its ability to selectively stain living cells. The acetoxymethyl (AM)

ester groups render the molecule lipophilic, allowing it to easily cross the membrane of intact,

viable cells. Once inside a live cell, intracellular esterases cleave the AM groups, converting the

non-fluorescent Calcein AM into the highly fluorescent, hydrophilic molecule, calcein.[2][3] This

fluorescent form is retained within the cytoplasm of cells with intact membranes, emitting a

strong green fluorescence.[4] Dead or dying cells with compromised membranes and lacking

active esterases do not retain calcein and therefore do not fluoresce brightly.[2]

Mechanism of Action
The mechanism of Calcein AM relies on two key cellular properties: enzymatic activity and

membrane integrity.
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Cell Permeability: The hydrophobic nature of Calcein AM allows it to passively diffuse across

the plasma membrane into the cell's cytoplasm.[5]

Enzymatic Conversion: In the cytoplasm of viable cells, ubiquitous intracellular esterases

hydrolyze the AM ester groups.[6][7]

Fluorescence and Retention: This cleavage process transforms Calcein AM into the

fluorescent, polyanionic calcein.[8] The negatively charged calcein is membrane-impermeant

and is thus trapped within the cell, leading to the accumulation of a bright green fluorescent

signal.[4]

Viability Specificity: Dead cells lack the active esterases necessary for this conversion, and

their compromised membranes cannot retain the dye, thus they remain non-fluorescent.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.aatbio.com/products/calcein-am-ultrapure-grade-cas-148504-34-1
https://www.abcam.com/en-us/knowledge-center/cell-biology/calcein-am-staining
https://www.aatbio.com/resources/application-notes/experimental-protocol-for-calcein-am-assay
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0019058_CalceinAM_UG.pdf
https://portlandpress.com/biochemj/article/403/2/261/41663/Does-the-calcein-AM-method-assay-the-total
https://www.bdbiosciences.com/content/bdb/paths/generate-tds-document.GB.564061.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Live Cell

Cytoplasm

Calcein AM
(Non-fluorescent, Lipophilic)

Plasma Membrane

Passive Diffusion

Intracellular
Esterases

Calcein
(Fluorescent, Hydrophilic)

Hydrolysis of AM esters

Trapped

Enters Cytoplasm

Click to download full resolution via product page

Mechanism of Calcein AM conversion in live cells.

Quantitative Data and Fluorescent Properties
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The fluorescent properties of calcein make it compatible with standard fluorescence

microscopy and flow cytometry instrumentation.

Property Value Reference(s)

Excitation Maximum (λex) ~494-495 nm [6]

Emission Maximum (λem) ~515-517 nm [6][8]

Recommended Excitation 488 nm (Blue Laser) [6]

Emission Color Green [10]

Molecular Weight 994.86 g/mol [11]

Formulation C₄₆H₄₆N₂O₂₃

Solubility DMSO [6]

Fixability Non-fixable [6]

Applications in Research and Drug Development
Calcein AM is a versatile tool for researchers in various fields.

Cell Viability and Cytotoxicity Assays: It serves as a gold standard for quantifying live cells in

response to therapeutic compounds or other experimental treatments.[5][11]

Live-Cell Imaging: Its low cytotoxicity allows for the monitoring of cellular processes over

time without significantly impacting cell health.[12]

Cell Adhesion and Chemotaxis Studies: The dye can be used to pre-label cell populations to

track their movement and interaction with other cells or surfaces.

Flow Cytometry: It is widely used for quantifying viable cells within a larger, heterogeneous

population.[9]

Multi-Drug Resistance (MDR) Assays: The efflux of calcein from cells can be used as an

indicator of P-glycoprotein (P-gp) activity, a key protein in multi-drug resistance.[6]
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Experimental Protocols
The following are generalized protocols for staining adherent and suspension cells with Calcein

AM. Optimization is recommended for specific cell types and experimental conditions.[6]

5.1. Reagent Preparation

Calcein AM Stock Solution (1-5 mM):

Allow the vial of Calcein AM powder to equilibrate to room temperature before opening to

prevent moisture condensation.[8]

Dissolve the Calcein AM powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

For example, to make a 1 mM stock solution from 50 µg of Calcein AM (MW: 994.86), add

50.3 µL of DMSO.[13]

Vortex thoroughly until fully dissolved.

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected

from light and moisture. Avoid repeated freeze-thaw cycles.[9][8]

Calcein AM Working Solution (1-10 µM):

Immediately before use, dilute the Calcein AM stock solution to the desired final working

concentration in a serum-free medium or a buffered salt solution such as Hanks' Balanced

Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[6][7]

The optimal concentration varies by cell type; a typical starting range is 1-5 µM.[6][12]

Adherent cells may require higher concentrations (e.g., 5 µM) while suspension cells may

require lower concentrations (e.g., 1 µM).[6]

5.2. Protocol for Staining Adherent Cells

Cell Culture: Plate adherent cells on coverslips, glass-bottom dishes, or microplates suitable

for microscopy and culture until they reach the desired confluency.

Wash: Gently aspirate the culture medium and wash the cells once with pre-warmed (37°C)

serum-free medium or PBS to remove any residual serum, which can contain esterases.[9]
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Staining: Add a sufficient volume of the Calcein AM working solution to completely cover the

cell monolayer.

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator, protected

from light.[6][12] Incubation time may require optimization.[6]

Wash: Aspirate the staining solution and wash the cells twice with pre-warmed buffer or

medium to remove any excess, unhydrolyzed dye, which helps to reduce background

fluorescence.[6][12]

Imaging: Add fresh, pre-warmed culture medium or buffer to the cells. Image the cells

immediately using a fluorescence microscope equipped with a standard FITC filter set

(Excitation: ~490 nm, Emission: ~520 nm).[1][7]

5.3. Protocol for Staining Suspension Cells

Cell Preparation: Transfer the desired number of cells (e.g., 1 x 10⁶ cells/mL) to a centrifuge

tube.

Wash: Centrifuge the cells (e.g., 250 x g for 5 minutes), discard the supernatant, and

resuspend the cell pellet in pre-warmed, serum-free medium or PBS. Repeat for a second

wash.[9]

Staining: Resuspend the washed cell pellet in the Calcein AM working solution.

Incubation: Incubate the cell suspension for 15-30 minutes at room temperature or 37°C,

protected from light.[9] Gentle mixing during incubation can ensure uniform staining.

Wash: Centrifuge the stained cells, discard the supernatant, and resuspend the pellet in

fresh buffer or medium. Repeat this wash step twice to minimize background fluorescence.

[9]

Analysis: The stained cells are now ready for analysis by flow cytometry or for imaging by

placing a small volume onto a microscope slide.
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General experimental workflow for Calcein AM staining.

Considerations and Best Practices
Phototoxicity: To minimize phototoxicity during time-lapse imaging, use the lowest possible

excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.
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Cytotoxicity: While Calcein AM has low cytotoxicity, it is advisable to use the lowest effective

concentration to minimize any potential impact on cell function.[12]

Hydrolysis: Aqueous solutions of Calcein AM are susceptible to spontaneous hydrolysis.

Therefore, the working solution should be prepared fresh and used within a day.[8]

Counterstaining: For discriminating between live and dead cell populations, Calcein AM is

often used in conjunction with a nuclear stain that only penetrates cells with compromised

membranes, such as Propidium Iodide (PI) or Ethidium Homodimer-1.[6][13] These stains

label dead cells red.

Serum Interference: The presence of esterases in fetal bovine serum (FBS) can lead to

premature hydrolysis of Calcein AM in the culture medium, increasing background

fluorescence. It is crucial to wash cells with serum-free solutions before staining.[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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